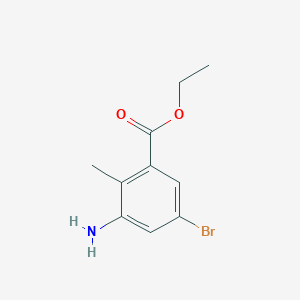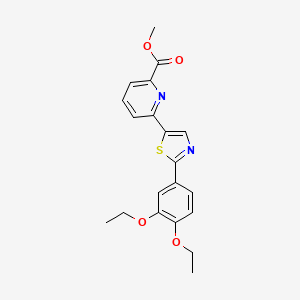![molecular formula C25H18N2 B13656174 2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)
2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by a fused bicyclic structure that includes an imidazo ring fused to a pyridine ring, with additional phenyl and biphenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine typically involves multicomponent reactions. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction (GBB-3CR), which involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide . The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve column chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and biphenyl groups.
Reduction: Reduction reactions can occur at the imidazo ring, leading to the formation of dihydroimidazo derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at the phenyl and biphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of dihydroimidazo derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1, which is a critical pathway in cancer immunotherapy . The compound binds to the PD-L1 protein, preventing it from interacting with PD-1 and thereby promoting the activation of T-cells to attack cancer cells.
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 3-Phenylimidazo[1,2-a]pyridine
- 2-(4-Biphenyl)imidazo[1,2-a]pyridine
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine is unique due to the presence of both phenyl and biphenyl groups, which enhance its binding affinity and specificity for certain molecular targets, such as PD-L1 . This structural uniqueness makes it a promising candidate for drug development compared to other similar compounds.
Properties
Molecular Formula |
C25H18N2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-phenyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C25H18N2/c1-3-9-19(10-4-1)20-14-16-21(17-15-20)24-25(22-11-5-2-6-12-22)27-18-8-7-13-23(27)26-24/h1-18H |
InChI Key |
BJCBATQVUFNGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)
![7-Chlorothiazolo[4,5-c]pyridine](/img/structure/B13656114.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)






